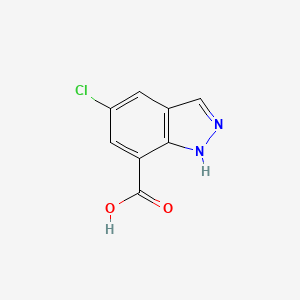

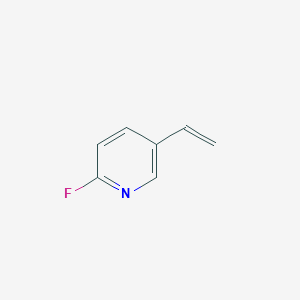

5-chloro-1H-indazole-7-carboxylic acid

Overview

Description

5-chloro-1H-indazole-7-carboxylic acid is a chemical compound with the CAS Number: 875305-85-4 . It is a solid at room temperature .

Molecular Structure Analysis

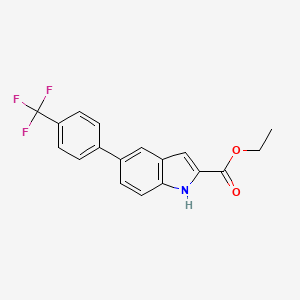

The InChI code for this compound is1S/C8H5ClN2O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,(H,10,11)(H,12,13) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

This compound has a molecular weight of 196.59 . It is a solid at room temperature . The compound has a melting point of 337 °C and a predicted boiling point of 472.1±25.0 °C . The predicted density is 1.644±0.06 g/cm3 .Scientific Research Applications

5-Cl-1H-Ind-7-COOH has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of polychlorinated indazole derivatives, which have been studied for their potential use in the treatment of cancer. In addition, 5-Cl-1H-Ind-7-COOH has been used in the synthesis of a variety of other compounds, including inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of nerve signal transmission.

Mechanism of Action

Target of Action

Indazole derivatives, which include 5-chloro-1h-indazole-7-carboxylic acid, have been found to exhibit a wide variety of biological activities . These activities suggest that they interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes .

Mode of Action

Indazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some indazole derivatives have been found to inhibit enzymes, modulate receptor activity, or interfere with protein-protein interactions .

Biochemical Pathways

Given the broad range of biological activities exhibited by indazole derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in inflammation, microbial infection, cancer, and other pathological conditions .

Result of Action

Based on the known activities of indazole derivatives, it can be inferred that this compound could potentially modulate a variety of cellular processes . These might include processes related to inflammation, microbial infection, cancer, and other pathological conditions .

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Cl-1H-Ind-7-COOH in laboratory experiments is its availability and low cost. The compound is commercially available and can be easily synthesized in the laboratory. Additionally, the compound is relatively stable and can be stored for long periods of time.

The main limitation of using 5-Cl-1H-Ind-7-COOH in laboratory experiments is its toxicity. The compound is toxic and can be absorbed through the skin, so safety precautions must be taken when working with it. Additionally, the compound can be difficult to work with, as it is insoluble in many organic solvents.

Future Directions

There are a variety of potential future directions for research involving 5-Cl-1H-Ind-7-COOH. These include further research into its mechanism of action, as well as its potential use in the treatment of neurological disorders. Additionally, further research into the synthesis of polychlorinated indazole derivatives could lead to the development of new pharmaceuticals. Finally, further research into the biochemical and physiological effects of 5-Cl-1H-Ind-7-COOH could lead to a better understanding of the compound's potential therapeutic applications.

Safety and Hazards

The safety information for 5-chloro-1H-indazole-7-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . A series of precautionary statements are also provided .

Biochemical Analysis

Biochemical Properties

5-chloro-1H-indazole-7-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . By binding to the active site of COX-2, this compound prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further highlighting its importance in biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the specific cellular context. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . This is achieved through the modulation of cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and survival . Furthermore, this compound has been found to affect gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . In non-cancerous cells, this compound can modulate cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound binds to the active sites of enzymes, such as COX-2, and inhibits their activity by preventing substrate binding and catalysis . Additionally, this compound can interact with proteins involved in cell signaling pathways, leading to the modulation of downstream signaling events . For example, by binding to and inhibiting the activity of kinases in the MAPK pathway, this compound can alter the phosphorylation status of key signaling proteins, ultimately affecting gene expression and cellular function . Furthermore, this compound has been shown to influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to the formation of degradation products that can influence its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to exhibit anti-inflammatory and anticancer effects without causing significant toxicity . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of the compound are seen at lower doses, while toxic effects become apparent at higher doses . These findings highlight the importance of dose optimization in the therapeutic use of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . The resulting metabolites are then excreted in the urine . The metabolism of this compound can influence its biological activity, as the metabolites may have different pharmacological properties compared to the parent compound . Additionally, this compound can affect metabolic flux by modulating the activity of enzymes involved in key metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation . In tissues, this compound is distributed based on factors such as blood flow, tissue permeability, and binding affinity to tissue components . The distribution of this compound can affect its pharmacokinetics and pharmacodynamics, influencing its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on factors such as targeting signals and post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its ability to modulate cellular processes . For example, nuclear localization of this compound can enhance its ability to modulate gene expression by interacting with transcription factors and other nuclear proteins . Similarly, mitochondrial localization can affect cellular metabolism by influencing the activity of mitochondrial enzymes .

properties

IUPAC Name |

5-chloro-1H-indazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJXVZJEPIMSIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid](/img/structure/B1466081.png)

![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile](/img/structure/B1466088.png)